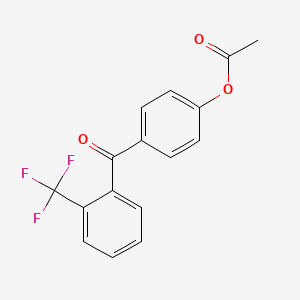

4-Acetoxy-2'-trifluoromethylbenzophenone

Description

Contextualization within Benzophenone (B1666685) Chemistry

The foundational structure of this molecule is benzophenone, the simplest diaromatic ketone. The benzophenone scaffold is a ubiquitous and versatile building block in organic chemistry. Benzophenone and its derivatives are of considerable interest to researchers because they are found in numerous pharmacologically relevant natural products and synthetic compounds. This class of compounds exhibits a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Furthermore, benzophenones are renowned for their unique photophysical properties. avantorsciences.com They are common photosensitizers in photochemistry, capable of absorbing UV light and transferring the energy to other molecules, which makes them valuable in applications like UV-curing inks, coatings, and as UV blockers in packaging. avantorsciences.com The specific substitutions on the two phenyl rings of the benzophenone core, as seen in 4-Acetoxy-2'-trifluoromethylbenzophenone, are designed to modulate these chemical, biological, and photophysical properties.

Significance of Trifluoromethyl and Acetoxy Moieties in Organic Synthesis

The specific functions of 4-Acetoxy-2'-trifluoromethylbenzophenone are largely dictated by its two key substituents: the trifluoromethyl group (-CF₃) and the acetoxy group (-OAc).

Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a critical strategy in modern medicinal chemistry and materials science. This group is strongly electron-withdrawing and highly lipophilic. Its presence in a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The C-F bond is exceptionally strong, contributing to the chemical and thermal stability of the compound. In drug design, replacing a methyl or chloro group with a trifluoromethyl group can improve a compound's binding affinity to biological targets, enhance membrane permeability, and favorably alter its pharmacokinetic profile.

Acetoxy Group (-OAc): The acetoxy group, with the structure -O-C(=O)CH₃, serves several important roles in organic synthesis. It is commonly used as a protecting group for alcohols. By converting a reactive alcohol to an acetate (B1210297) ester, chemists can prevent it from interfering with reactions elsewhere in the molecule. This protecting group is stable under various conditions but can be readily removed to regenerate the alcohol when needed. The acetoxy group also influences the electronic properties and reactivity of the aromatic ring to which it is attached.

Overview of Current Research Trajectories

While specific, large-scale research dedicated exclusively to 4-Acetoxy-2'-trifluoromethylbenzophenone is not widely published, its structure suggests several potential avenues of investigation based on the known applications of related compounds. The molecule is primarily available for research and development purposes, indicating its role as a building block or intermediate in the synthesis of more complex molecules. avantorsciences.com

The research trajectories for compounds with this combination of functional groups typically fall into two main categories:

Pharmaceutical and Agrochemical Synthesis: Given the profound impact of the trifluoromethyl group in bioactive compounds, it is highly probable that 4-Acetoxy-2'-trifluoromethylbenzophenone serves as an intermediate in the synthesis of novel pharmaceutical candidates or agrochemicals. Researchers may utilize this compound to construct larger molecules where the trifluoromethylated benzophenone core is a key pharmacophore, potentially targeting enzymes or receptors implicated in disease.

Materials Science and Photochemistry: The benzophenone core is a classic photoinitiator, and fluorinated derivatives are explored for advanced applications. Research may be directed towards developing new photopolymers or materials with enhanced properties such as thermal stability, UV resistance, and specific optical characteristics. The presence of both the acetoxy and trifluoromethyl groups would modulate the absorption and emission properties of the benzophenone scaffold, making it a candidate for studies in materials science, particularly for organic light-emitting diodes (OLEDs) or specialized coatings.

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(trifluoromethyl)benzoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-12-8-6-11(7-9-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUYJLLCQZKTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641689 | |

| Record name | 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-32-8 | |

| Record name | 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 4-Acetoxy-2'-trifluoromethylbenzophenone and its Analogs

The construction of the 4-Acetoxy-2'-trifluoromethylbenzophenone skeleton is primarily achieved through classical and modern synthetic reactions that form carbon-carbon bonds to create the diaryl ketone core. A common and well-established method is the Friedel-Crafts acylation . mdpi.commdpi.comoregonstate.edu This reaction typically involves the acylation of an electron-rich aromatic ring with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comrsc.org

A plausible and efficient route to the target molecule begins with the Friedel-Crafts acylation of anisole (B1667542) with 2-trifluoromethylbenzoyl chloride. The methoxy (B1213986) group of anisole is an activating group that directs the incoming acyl group to the para position, leading to the formation of 4-methoxy-2'-trifluoromethylbenzophenone. This intermediate is then subjected to demethylation to yield 4-hydroxy-2'-trifluoromethylbenzophenone, which is subsequently acetylated to afford the final product.

An alternative strategy involves a Grignard reaction . This route would utilize a Grignard reagent, such as 2-trifluoromethylphenylmagnesium bromide, which adds to a 4-substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde). The resulting secondary alcohol (a benzhydrol intermediate) is then oxidized to the corresponding benzophenone (B1666685). google.com This method offers a different approach to forming the central C-C bond of the diaryl ketone.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , also provide a powerful route. This could involve the palladium-catalyzed coupling of a 4-acetoxyphenylboronic acid with 2-trifluoromethylbenzoyl chloride. These advanced methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. oregonstate.edu

| Synthetic Route | Key Reaction | Precursors | Catalyst/Reagent | Intermediate |

| Route 1 | Friedel-Crafts Acylation | Anisole, 2-Trifluoromethylbenzoyl chloride | AlCl₃ | 4-Methoxy-2'-trifluoromethylbenzophenone |

| Route 2 | Grignard Reaction | 2-Trifluoromethylphenylmagnesium bromide, 4-Methoxybenzaldehyde | - | (4-Methoxyphenyl)(2-trifluoromethylphenyl)methanol |

| Route 3 | Suzuki Coupling | 4-Acetoxyphenylboronic acid, 2-Trifluoromethylbenzoyl chloride | Pd catalyst | - |

Precursor Design and Selection for the Benzophenone Scaffold

The selection of precursors is critical for the success of the synthesis, particularly for the Friedel-Crafts acylation route. The reactivity of the two aromatic rings is governed by their substituents. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it unsuitable as the substrate in a Friedel-Crafts reaction. Conversely, the acetoxy group is derived from a hydroxy or methoxy group, which are electron-donating and activate the ring towards electrophilic substitution.

Therefore, a logical precursor design involves:

The Acylating Agent: The ring containing the deactivating -CF₃ group is best utilized as the electrophilic component, typically as 2-trifluoromethylbenzoyl chloride .

The Aromatic Substrate: The ring destined to bear the acetoxy group should be activated. Anisole (methoxybenzene) is an ideal starting material because the methoxy group is a strong activating group that directs substitution to the para position. The methoxy group can be readily converted to a hydroxy group and subsequently to the desired acetoxy group late in the synthetic sequence, avoiding potential interference with the Friedel-Crafts reaction.

This strategic selection ensures high regioselectivity for the formation of the 1,4-disubstituted pattern on one ring and prevents side reactions that could occur if the substitution patterns were reversed.

Introduction and Functionalization of Acetoxy Groups

The acetoxy group is typically introduced in the final steps of the synthesis by functionalizing a precursor containing a hydroxyl group.

O-acetylation is the process of converting a hydroxyl group (-OH) into an acetoxy group (-OAc). This is a common and high-yielding transformation. The direct precursor for 4-Acetoxy-2'-trifluoromethylbenzophenone is 4-hydroxy-2'-trifluoromethylbenzophenone . This phenolic intermediate is acetylated using standard reagents.

The most common reagents for O-acetylation include:

Acetic Anhydride (B1165640) ((CH₃CO)₂O): Often used in the presence of a base catalyst such as pyridine (B92270) or triethylamine, or a catalytic amount of acid.

Acetyl Chloride (CH₃COCl): A more reactive acylating agent, typically used with a stoichiometric amount of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct.

The reaction is generally straightforward, proceeding at room temperature to give the desired product in high yield.

| Reagent | Catalyst/Solvent | Typical Conditions | Advantages |

| Acetic Anhydride | Pyridine or DMAP | Room temperature, 1-4 hours | Readily available, moderate reactivity |

| Acetyl Chloride | Triethylamine in CH₂Cl₂ | 0 °C to room temperature, 1-2 hours | High reactivity, fast reaction times |

While 4-Acetoxy-2'-trifluoromethylbenzophenone is an achiral molecule, the field of organic synthesis has developed sophisticated methods for stereoselective acetoxylation, which are relevant for the synthesis of more complex, chiral analogs. These methods often involve the direct conversion of a C-H bond to a C-OAc bond with high stereocontrol.

Transition metal catalysis, particularly with palladium, has been instrumental in developing these transformations. diva-portal.orgnih.gov For instance, palladium(II) catalysts can coordinate to a directing group within a molecule, enabling the regioselective and stereoselective acetoxylation of a nearby C-H bond. These reactions often use oxidants like PhI(OAc)₂ (diacetoxyiodobenzene) to facilitate the catalytic cycle. diva-portal.org Such advanced methods allow for the introduction of acetoxy groups into complex molecules with high precision, which could be applied to the synthesis of chiral benzophenone derivatives.

Incorporation of Trifluoromethyl Substituents

The trifluoromethyl (-CF₃) group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. wikipedia.orgmdpi.com Its strong electron-withdrawing nature significantly influences the properties of the parent molecule.

The most common and practical strategy for incorporating a -CF₃ group is to use a building block approach , where one of the starting materials already contains the desired substituent. For the synthesis of 4-Acetoxy-2'-trifluoromethylbenzophenone, starting with 2-bromobenzotrifluoride or 2-trifluoromethylbenzoic acid is the most direct method. These precursors are commercially available and allow for the reliable incorporation of the -CF₃ group at the desired position.

Alternatively, several methods exist for the direct trifluoromethylation of aromatic rings:

Copper-mediated Trifluoromethylation: Aryl iodides can react with trifluoromethyl copper (CF₃Cu), a reagent that allows for the nucleophilic introduction of the -CF₃ group. wikipedia.org

Photoredox Catalysis: Modern methods utilize photoredox catalysts to generate trifluoromethyl radicals from precursors like triflyl chloride (CF₃SO₂Cl) or Togni's reagents, which can then be added to aromatic systems. wikipedia.org

Ruppert-Prakash Reagent: Trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, can be used for the nucleophilic trifluoromethylation of carbonyl compounds, which can then be further elaborated. wikipedia.orglookchem.com

| Method | Reagent | Substrate Type | Key Features |

| Building Block | e.g., 2-Trifluoromethylbenzoyl chloride | - | Most reliable and scalable approach |

| Copper-mediated | CF₃Cu | Aryl Halides | Nucleophilic trifluoromethylation |

| Photoredox Catalysis | CF₃SO₂Cl, Togni's reagents | Arenes, Heteroarenes | Radical-based, mild conditions |

Advanced Synthetic Techniques and Conditions

Beyond traditional methods, advanced synthetic techniques offer improved efficiency, selectivity, and sustainability for the synthesis of complex benzophenones.

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthesis. As an alternative to Friedel-Crafts acylation, the benzophenone core can be assembled via:

Suzuki-Miyaura Coupling: Coupling an arylboronic acid with a benzoyl chloride. This method exhibits excellent functional group tolerance.

Heck Reaction: Coupling of an aryl halide with an alkene followed by oxidation.

Carbonylative Coupling: Introduction of a carbonyl group between two aryl partners, for example, by coupling an aryl halide with an organometallic reagent under a carbon monoxide atmosphere.

C-H Activation/Functionalization represents a cutting-edge approach that avoids the need for pre-functionalized starting materials. nih.gov A potential route could involve the direct palladium-catalyzed C-H arylation of an activated benzene (B151609) derivative with a 2-trifluoromethylaryl halide, although regioselectivity can be a challenge.

Furthermore, reaction conditions can be optimized using modern technologies:

Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Flow Chemistry: Performing reactions in continuous flow reactors offers advantages in terms of safety, scalability, and process control, particularly for highly exothermic reactions like Friedel-Crafts acylation.

These advanced techniques provide a powerful toolkit for the modern organic chemist to construct molecules like 4-Acetoxy-2'-trifluoromethylbenzophenone with greater precision and efficiency.

Catalytic Approaches in Synthesis

Catalytic methods are central to the efficient synthesis of benzophenone derivatives, offering advantages in terms of selectivity, yield, and reduced environmental impact compared to stoichiometric reactions. The primary catalytic approach for constructing the benzophenone core is the Friedel-Crafts acylation.

Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of the precursor 4-hydroxy-2'-trifluoromethylbenzophenone, this would involve the reaction of phenol (B47542) with 2-(trifluoromethyl)benzoyl chloride.

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). mdpi.comnih.gov However, these traditional catalysts are often required in stoichiometric amounts, leading to significant waste generation. Modern catalytic approaches focus on using more environmentally friendly and recyclable catalysts.

Homogeneous Catalysis: Trifluoromethanesulfonic acid (TfOH) has emerged as a powerful Brønsted acid catalyst for Friedel-Crafts acylation. mdpi.com It can be used in catalytic amounts and often provides high yields and selectivities under milder conditions than traditional Lewis acids.

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, solid acid catalysts are increasingly employed. These include zeolites, sulfated zirconia, and various clays. mdpi.com For instance, sulfated zirconia has been shown to be an effective catalyst for the acylation of benzene derivatives. mdpi.com

The subsequent esterification of 4-hydroxy-2'-trifluoromethylbenzophenone to the final product can also be catalyzed. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

| Catalyst Type | Example Catalyst | Application | Advantages |

| Lewis Acid | AlCl₃, FeCl₃ | Friedel-Crafts Acylation | High reactivity, well-established |

| Brønsted Acid | Trifluoromethanesulfonic Acid (TfOH) | Friedel-Crafts Acylation, Esterification | Catalytic amounts, high efficiency |

| Heterogeneous | Zeolites, Sulfated Zirconia | Friedel-Crafts Acylation | Recyclable, reduced waste |

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles can be applied to the synthesis of 4-Acetoxy-2'-trifluoromethylbenzophenone in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic Friedel-Crafts reactions are more atom-economical than stoichiometric ones.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695) or, where possible, performing reactions under solvent-free conditions. google.com The use of less toxic catalysts, such as bismuth chloride (BiCl₃), is also a key consideration. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. globalresearchonline.net

Use of Renewable Feedstocks: While not directly applicable to this specific molecule's core structure, the principles encourage sourcing starting materials from renewable resources where feasible.

A greener approach to the Friedel-Crafts acylation might involve using a recyclable solid acid catalyst in a solvent-free reaction, potentially activated by microwave irradiation or mechanochemical means. google.com

Flow Chemistry Applications in Photoreactions and Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. mdpi.comnih.govpolimi.it For the synthesis of benzophenone derivatives, flow chemistry can be particularly beneficial for exothermic reactions like Friedel-Crafts acylation, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation.

A potential flow process for the synthesis of 4-hydroxy-2'-trifluoromethylbenzophenone could involve pumping solutions of phenol and 2-(trifluoromethyl)benzoyl chloride with a suitable catalyst through a heated reactor coil. The reaction time can be precisely controlled by adjusting the flow rate and the length of the reactor. This approach can lead to higher yields and purities compared to batch processes, with the added benefit of easier automation and scale-up. mdpi.com

Photochemical reactions, while not directly involved in the primary synthesis of this compound, can be effectively conducted in flow reactors. The uniform light penetration in microreactors makes them ideal for photochemical transformations, should any novel reactions involving the target molecule require photo-activation.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise temperature and mixing control | Precise control over temperature, pressure, and mixing |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation |

| Scalability | Often requires re-optimization for larger scales | Scalable by running the process for longer times |

| Reproducibility | Can be variable | Highly reproducible |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. globalresearchonline.net

For the synthesis of 4-Acetoxy-2'-trifluoromethylbenzophenone, microwave irradiation could be applied to both the Friedel-Crafts acylation and the subsequent esterification step.

Microwave-Assisted Friedel-Crafts Acylation: The reaction of phenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a catalyst could be significantly accelerated under microwave irradiation, potentially leading to a cleaner reaction with fewer byproducts.

Microwave-Assisted Esterification: The esterification of 4-hydroxy-2'-trifluoromethylbenzophenone with acetic anhydride or acetyl chloride can be efficiently carried out under microwave conditions, often without the need for a solvent. scispace.comscielo.org.bo

The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. These reactions are often performed in the solid state, reducing or eliminating the need for solvents. This approach is a cornerstone of green chemistry.

A mechanochemical Friedel-Crafts acylation could be a viable route for the synthesis of 4-hydroxy-2'-trifluoromethylbenzophenone. This would involve milling a solid mixture of phenol, 2-(trifluoromethyl)benzoyl chloride, and a solid Lewis acid catalyst, such as anhydrous aluminum chloride. This solvent-free method can lead to high yields and is environmentally benign.

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of 4-Acetoxy-2'-trifluoromethylbenzophenone are 2-(trifluoromethyl)benzoyl chloride and a suitable phenol derivative, which would lead to the formation of 4-hydroxy-2'-trifluoromethylbenzophenone.

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride: This acyl chloride can be readily prepared from 2-(trifluoromethyl)benzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758).

Synthesis of 4-Hydroxy-2'-trifluoromethylbenzophenone: A plausible and efficient route to this intermediate is the Friedel-Crafts acylation of phenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. nih.govgoogle.com The reaction is typically performed in a non-polar solvent such as dichloromethane or 1,2-dichloroethane (B1671644) at low to ambient temperatures. An alternative approach could involve a Suzuki-Miyaura cross-coupling reaction between 4-hydroxyphenylboronic acid and 2-(trifluoromethyl)benzoyl chloride, catalyzed by a palladium complex.

Novel Synthetic Transformations Involving the Compound

While specific novel synthetic transformations involving 4-Acetoxy-2'-trifluoromethylbenzophenone are not extensively documented, its chemical structure suggests potential for a variety of reactions based on the reactivity of its functional groups.

The benzophenone core is a well-known photosensitizer and can participate in various photochemical reactions. The acetoxy group can be hydrolyzed back to the corresponding phenol, which can then undergo further functionalization, such as etherification or conversion to a triflate for cross-coupling reactions. The trifluoromethyl group is generally stable but can influence the electronic properties and reactivity of the aromatic ring to which it is attached, making it a target for nucleophilic aromatic substitution under certain conditions.

Potential novel transformations could include:

Photochemical [2+2] Cycloadditions: The benzophenone moiety can undergo photochemical cycloaddition reactions with alkenes to form oxetanes.

Polymerization: The phenolic precursor, 4-hydroxy-2'-trifluoromethylbenzophenone, could be used as a monomer in the synthesis of specialty polymers, such as poly(ether ketone)s, where the trifluoromethyl group can impart desirable properties like thermal stability and altered solubility.

Derivatization for Biological Screening: The acetoxy group can be replaced with other ester groups or converted to an ether to generate a library of compounds for screening for potential biological activity. The benzophenone scaffold is a known pharmacophore in medicinal chemistry.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Transformations Involving 4-Acetoxy-2'-trifluoromethylbenzophenone

Mechanistic investigations for a compound like this would typically involve hydrolysis of the ester and photochemical reactions of the benzophenone (B1666685) core.

In the context of ester hydrolysis, a key reactive intermediate would be a tetrahedral intermediate . For the base-catalyzed hydrolysis of an ester, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol. youtube.com

Photochemical reactions of benzophenones, upon UV irradiation, typically proceed through excited singlet and triplet states. The excited triplet state of benzophenone is known to abstract a hydrogen atom from a suitable donor to form a ketyl radical . researchgate.netbgsu.edu In the case of 4-Acetoxy-2'-trifluoromethylbenzophenone, this could lead to various subsequent reactions.

Ester hydrolysis is a classic example of a stepwise nucleophilic acyl substitution reaction, proceeding through the aforementioned tetrahedral intermediate. youtube.com

The photochemical reactions of benzophenones can also involve various mechanistic pathways. For instance, in photoreduction, the reaction proceeds through a stepwise mechanism involving initial photoexcitation, intersystem crossing to the triplet state, hydrogen abstraction to form a ketyl radical, and subsequent radical coupling. bgsu.edu

Influence of Substituent Effects on Reaction Mechanisms

Substituents on the aromatic rings of both the ester and the benzophenone would significantly influence the reaction rates and mechanisms through inductive and resonance effects.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence on the benzophenone ring would increase the electrophilicity of the carbonyl carbon, which could affect the kinetics of nucleophilic attack. nih.gov Studies on the hydrolysis of fluoro-substituted esters have shown that electron-withdrawing groups like the trifluoromethyl group can significantly accelerate the rate of hydrolysis. scispace.comresearchgate.net This is attributed to the stabilization of the negatively charged transition state leading to the tetrahedral intermediate.

Kinetic Studies and Reaction Rate Determination

Kinetic studies involve measuring the rate of a reaction under various conditions to determine the rate law and rate constants. For the hydrolysis of an ester like 4-Acetoxy-2'-trifluoromethylbenzophenone, the reaction progress could be monitored spectrophotometrically by observing the change in absorbance of either the reactant or a product over time. researchgate.net The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

The following table illustrates hypothetical kinetic data for the hydrolysis of a generic substituted ester, demonstrating how rate constants might be determined under pseudo-first-order conditions.

| [Ester] (M) | [OH⁻] (M) | Initial Rate (M/s) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |

| 0.01 | 0.1 | 5.0 x 10⁻⁵ | 0.005 | 0.05 |

| 0.01 | 0.2 | 1.0 x 10⁻⁴ | 0.010 | 0.05 |

| 0.02 | 0.1 | 1.0 x 10⁻⁴ | 0.005 | 0.05 |

Note: This table is for illustrative purposes only and does not represent actual data for 4-Acetoxy-2'-trifluoromethylbenzophenone.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction mechanisms and rates. For ester hydrolysis, polar protic solvents like water can participate in the reaction and stabilize charged intermediates and transition states through hydrogen bonding. researchgate.net

In photochemical reactions, the solvent can influence the properties of the excited states. For benzophenone, a change from a non-polar to a polar solvent can cause a shift in the absorption bands corresponding to n→π* and π→π* transitions. scialert.netresearchgate.net For instance, the n→π* transition typically undergoes a blue shift (to shorter wavelength) in polar, hydrogen-bonding solvents, while the π→π* transition may undergo a red shift (to longer wavelength). researchgate.net This is due to the differential stabilization of the ground and excited states by the solvent.

Radical Intermediates and Pathways

The photochemical behavior of 4-Acetoxy-2'-trifluoromethylbenzophenone, like other benzophenone derivatives, is characterized by the formation of radical intermediates upon exposure to ultraviolet radiation. The primary photochemical process involves the excitation of the benzophenone moiety to a short-lived singlet excited state, which then undergoes efficient intersystem crossing to a more stable triplet excited state. This triplet state is a key intermediate in subsequent radical reactions.

The triplet excited state of benzophenone derivatives possesses a biradical character, with unpaired electron density localized on the carbonyl oxygen and the aromatic ring system. This excited state is highly reactive and can participate in various radical-generating pathways, primarily through hydrogen atom abstraction or electron transfer processes.

Formation of Ketyl Radicals

A predominant pathway for radical formation is the abstraction of a hydrogen atom by the triplet-excited 4-Acetoxy-2'-trifluoromethylbenzophenone from a suitable hydrogen donor molecule (R-H) in the surrounding medium. This process leads to the formation of a ketyl radical and a radical derived from the hydrogen donor.

Reaction Scheme: Ketyl Radical Formation

The efficiency of this hydrogen abstraction reaction is dependent on the nature of the hydrogen donor and the solvent environment. Solvents with readily abstractable hydrogen atoms, such as alcohols or alkanes, facilitate the formation of ketyl radicals.

Spectroscopic and Kinetic Data of Related Radical Intermediates

The table below presents kinetic data for reactions of the excited triplet state of benzophenone with various hydrogen donors, which are analogous to the initial step in the formation of the ketyl radical of its derivatives.

| Hydrogen Donor | Rate Constant (kq) (M-1s-1) | Solvent |

|---|---|---|

| Methanol | 3 x 105 | Acetonitrile |

| Ethanol (B145695) | 6 x 105 | Acetonitrile |

| 2-Propanol | 1 x 106 | Acetonitrile |

This data is for the parent benzophenone molecule and serves as an illustrative example of the reactivity of the triplet excited state. researchgate.net

Influence of Substituents on Radical Pathways

The presence of the 4-acetoxy and 2'-trifluoromethyl substituents on the benzophenone core is expected to influence the properties and reactivity of the radical intermediates. The electron-withdrawing nature of the trifluoromethyl group can affect the energy of the triplet state and the electrophilicity of the carbonyl oxygen, potentially influencing the rate of hydrogen abstraction. The acetoxy group, being electron-donating through resonance, may also modulate the electronic properties of the aromatic system and the resulting radical species.

Alternative Radical Pathways

Besides hydrogen abstraction, other radical pathways may be operative depending on the reaction conditions and the presence of specific reactants. Electron transfer from a suitable donor to the excited triplet state of 4-Acetoxy-2'-trifluoromethylbenzophenone can lead to the formation of a radical anion.

Reaction Scheme: Radical Anion Formation

Furthermore, in the absence of external hydrogen or electron donors, photodissociation of the molecule itself, although generally less common for benzophenones, could potentially lead to the formation of aryl or other radical fragments. However, for benzophenone and its derivatives, intermolecular reactions are the more dominant radical-generating pathways.

Computational Studies

Density Functional Theory (DFT) calculations can provide valuable theoretical insights into the structures, energies, and reaction pathways of the radical intermediates of 4-Acetoxy-2'-trifluoromethylbenzophenone. Such calculations can help elucidate the preferred sites for hydrogen abstraction, the stability of the resulting ketyl radical, and the energy barriers for various competing reaction pathways. While specific DFT studies on this particular molecule are not widely published, computational investigations on substituted benzophenones generally support the proposed mechanisms of triplet state formation followed by hydrogen abstraction or electron transfer. nih.gov

Computational Chemistry and Theoretical Studies

Application of Density Functional Theory (DFT) in Understanding Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. mdpi.comnumberanalytics.comnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. mdpi.com

For a molecule like 4-Acetoxy-2'-trifluoromethylbenzophenone, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of electron density.

Analyze Reactivity Indices: Conceptual DFT provides tools to understand chemical reactivity. researchgate.net Indices such as chemical potential, hardness, and softness, as well as local reactivity descriptors like Fukui functions, can identify the most probable sites for nucleophilic or electrophilic attack. numberanalytics.com For instance, the carbonyl carbon of the benzophenone (B1666685) core is expected to be an electrophilic site, while the oxygen atoms and the aromatic rings could act as nucleophilic centers. The electron-withdrawing trifluoromethyl group significantly influences the electron distribution and reactivity of the adjacent aromatic ring. mdpi.com

While a specific DFT study on 4-Acetoxy-2'-trifluoromethylbenzophenone is not available, a study on a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, provides insights into the application of DFT for molecules containing a trifluoromethylphenyl group. The optimized geometry and electronic properties were calculated using the B3LYP functional and the 6-311G(d,p) basis set.

Table 1: Selected Calculated and Experimental Bond Lengths for a Trifluoromethyl-Containing Schiff Base

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|

| C=N | 1.290 | 1.283(8) |

| C-O | 1.342 | 1.357(8) |

This table presents data for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, as specific data for 4-Acetoxy-2'-trifluoromethylbenzophenone is not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. uci.eduresearchgate.netarxiv.org It is widely used to predict UV-Vis absorption spectra, study fluorescence and phosphorescence, and understand photochemical processes. numberanalytics.comrsc.org

For 4-Acetoxy-2'-trifluoromethylbenzophenone, TD-DFT calculations could provide valuable information on:

Excitation Energies: The energy difference between the ground state and various excited states. These energies correspond to the wavelengths of light the molecule absorbs.

Oscillator Strengths: The intensity of electronic transitions, which determines the strength of absorption bands in a UV-Vis spectrum. youtube.com

Nature of Electronic Transitions: Identification of the molecular orbitals involved in electronic excitations, such as n→π* and π→π* transitions, which are characteristic of benzophenone derivatives. scialert.netchemrxiv.org

Properties of Excited States: Calculation of the geometry, dipole moment, and other properties of the molecule in its excited states.

Studies on benzophenone and its derivatives have shown that TD-DFT can accurately predict their photophysical properties. scialert.netacs.orgsemanticscholar.org For example, the lowest energy absorption band in benzophenone is typically assigned to an n→π* transition involving the lone pair electrons on the carbonyl oxygen and the π* anti-bonding orbital of the carbonyl group. The presence of substituents like the acetoxy and trifluoromethyl groups would be expected to modulate the energies of these transitions.

Molecular Dynamics Simulations for Reaction Pathways and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and reaction dynamics of molecules. numberanalytics.comnumberanalytics.com For 4-Acetoxy-2'-trifluoromethylbenzophenone, MD simulations could be applied to:

Conformational Analysis: This molecule possesses rotational freedom around several single bonds, such as the bonds connecting the phenyl rings to the carbonyl group and the bond of the acetoxy group. MD simulations can explore the potential energy surface to identify low-energy conformers and understand the flexibility of the molecule. rsc.orgrsc.org

Reaction Pathways: In the context of a chemical reaction, MD simulations can be used to explore the trajectory from reactants to products, helping to identify intermediate structures and transition states. rsc.orgacs.orgrwth-aachen.de This is particularly useful for understanding reaction mechanisms in complex environments.

Solvation Effects: By including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and reactivity of the solute molecule.

There are different levels of MD simulations. All-atom MD provides a detailed description of all atomic motions, while coarse-grained MD simplifies the system by grouping atoms into larger beads, allowing for the simulation of larger systems over longer timescales.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a simplified approach within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net

For 4-Acetoxy-2'-trifluoromethylbenzophenone, FMO analysis would involve:

Identifying the HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Visualizing Orbital Distributions: The locations of the HOMO and LUMO within the molecule can predict the sites of reaction. For benzophenone derivatives, the HOMO is often located on the phenyl rings, while the LUMO is typically centered on the carbonyl group. researchgate.net The electron-donating acetoxy group and the electron-withdrawing trifluoromethyl group would influence the energies and localizations of these orbitals.

A DFT study on a related trifluoromethyl-containing compound provides an example of FMO analysis.

Table 2: Frontier Molecular Orbital Energies for a Trifluoromethyl-Containing Schiff Base

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -2.11 |

| HOMO-LUMO Gap | 4.34 |

This table presents data for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, as specific data for 4-Acetoxy-2'-trifluoromethylbenzophenone is not available in the cited literature.

Prediction of Reaction Selectivity and Enantioselectivity via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the selectivity of chemical reactions, including regioselectivity, diastereoselectivity, and enantioselectivity. numberanalytics.comox.ac.ukrsc.org By calculating the energies of transition states for different possible reaction pathways, chemists can predict which product is most likely to form. nih.gov

For a prochiral molecule like 4-Acetoxy-2'-trifluoromethylbenzophenone, if it were to undergo a reaction that creates a new chiral center, computational methods could be used to predict the enantioselectivity of that reaction. This would involve:

Modeling Transition States: For a reaction with a chiral catalyst, the transition state structures leading to the two different enantiomers would be modeled.

Calculating Activation Energies: The free energies of activation for the formation of each enantiomer would be calculated. The difference in these activation energies determines the enantiomeric excess (ee) of the reaction.

Catalyst Design: Computational predictions of enantioselectivity can guide the design of new and improved chiral catalysts. rsc.org

Machine learning models are also emerging as a tool to predict enantioselectivity by training on large datasets of experimental or computational results. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic States and Energy Diagrams

Quantum chemical calculations provide a detailed understanding of the electronic states of a molecule and can be used to construct energy level diagrams. northwestern.edufu-berlin.de These diagrams are essential for interpreting spectroscopic data and understanding photochemical processes. libretexts.org

For 4-Acetoxy-2'-trifluoromethylbenzophenone, such calculations would:

Determine Ground and Excited State Energies: Calculations can determine the energies of the ground singlet state (S₀), as well as excited singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) states. libretexts.org

Construct Jablonski-like Diagrams: The calculated energies can be used to create a diagram that illustrates the relative energies of the electronic states and the possible transitions between them, such as absorption, fluorescence, phosphorescence, intersystem crossing, and internal conversion.

Analyze the Nature of Electronic States: By examining the molecular orbitals involved, the character of each electronic state (e.g., n,π* or π,π) can be determined. In benzophenones, the relative energies of the lowest singlet and triplet n,π and π,π* states are crucial for their photochemistry.

Advanced Computational Approaches (e.g., Quantum Computing in Catalysis)

The field of computational chemistry is continually evolving, with new methods being developed to tackle increasingly complex problems. acs.org

Quantum Computing: While still in its early stages, quantum computing holds the potential to revolutionize computational chemistry. chemrxiv.orgresearchgate.netacs.orgchemrxiv.org Quantum algorithms could solve the electronic Schrödinger equation with much higher accuracy than classical computers, enabling the highly accurate prediction of molecular properties and reaction dynamics. chemrxiv.org In the context of catalysis, quantum computing could be used to design novel catalysts with unprecedented efficiency and selectivity. acs.org

Machine Learning and Artificial Intelligence: As mentioned previously, machine learning is being increasingly integrated with computational chemistry to accelerate calculations, predict properties, and discover new reaction pathways. nih.gov

Multiscale Modeling: For complex systems, multiscale modeling approaches combine different levels of theory. For example, a quantum mechanics/molecular mechanics (QM/MM) calculation could treat the reactive center of a large molecule with a high level of theory (QM), while the rest of the system is treated with a more computationally efficient method (MM).

These advanced methods promise to provide even deeper insights into the behavior of molecules like 4-Acetoxy-2'-trifluoromethylbenzophenone in the future.

Photochemistry and Photoreactions

Light-Induced Transformations of 4-Acetoxy-2'-trifluoromethylbenzophenone

Upon absorption of light, typically in the ultraviolet (UV) region, 4-acetoxy-2'-trifluoromethylbenzophenone is expected to undergo a variety of transformations. The benzophenone (B1666685) core is known to be activated to its triplet state with high efficiency upon UV-A irradiation (around 350 nm). researchgate.netnbinno.com This excited triplet state is a potent diradical species that can engage in several reaction pathways. nbinno.com

One of the primary photochemical reactions of benzophenones is photoreduction, which often occurs in the presence of a hydrogen donor. bgsu.edu The excited benzophenone can abstract a hydrogen atom from a suitable substrate, leading to the formation of a ketyl radical. nbinno.com In the context of 4-acetoxy-2'-trifluoromethylbenzophenone, this could lead to dimerization or other subsequent reactions.

Furthermore, the presence of the acetoxy and trifluoromethyl substituents can influence the reaction pathways. The acetoxy group, being an ester, could potentially undergo photochemical rearrangements, such as the photo-Fries rearrangement, although this is generally less common for aryl esters compared to other photochemical processes of the benzophenone core. The trifluoromethyl group, being a strong electron-withdrawing group, can affect the energy levels of the excited states and the reactivity of the molecule.

Excited State Dynamics and Pathways (Singlet and Triplet States)

The photochemistry of benzophenone is dominated by the chemistry of its triplet state. nbinno.comedinst.com Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). edinst.com For benzophenone, the S₁ state is typically an n-π* state, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.com

Benzophenone and its derivatives are known for their highly efficient intersystem crossing (ISC) from the initially formed excited singlet state to the lower-energy triplet state (T₁). nbinno.comedinst.com This process is typically very fast, occurring on the picosecond timescale. The high efficiency of ISC is a key reason for the pronounced photochemical reactivity of benzophenones from their triplet state. nbinno.com

The lifetime of the triplet state is significantly longer than that of the singlet state, allowing ample time for bimolecular reactions to occur. nih.govacs.org The substituents on the benzophenone ring can influence the properties of the excited states. Electron-donating groups can increase the energy of the ³nπ* level, while electron-withdrawing groups can lower it. nih.gov In the case of 4-acetoxy-2'-trifluoromethylbenzophenone, the interplay of the electron-donating character of the acetoxy group and the electron-withdrawing nature of the trifluoromethyl group will modulate the energies and lifetimes of the singlet and triplet states. Specifically, electron-donating substituents have been shown to increase the triplet decay constants of para-substituted benzophenones. nih.gov

Table 1: Predicted Excited State Properties of Substituted Benzophenones

| Property | Benzophenone (unsubstituted) | Influence of 4-Acetoxy Group | Influence of 2'-Trifluoromethyl Group | Predicted behavior for 4-Acetoxy-2'-trifluoromethylbenzophenone |

| S₁ State | n-π | May slightly alter energy level | May lower energy level | n-π character expected to be retained |

| Intersystem Crossing (ISC) | Highly efficient (~100%) edinst.com | Likely to remain efficient | Likely to remain efficient | Expected to have a high quantum yield of triplet formation |

| T₁ State | Lowest triplet state | May slightly alter energy level | May lower energy level | The primary reactive excited state |

| Triplet Lifetime | Microseconds to milliseconds acs.org | May decrease lifetime | May increase lifetime | The net effect will depend on the balance of electronic influences |

Role of Light in Activating Substrates (e.g., UV Light, Visible Light)

The activation of 4-acetoxy-2'-trifluoromethylbenzophenone is primarily achieved through the absorption of UV light. researchgate.netnih.gov The benzophenone chromophore has a characteristic absorption spectrum in the UV region, which is responsible for its photochemical reactivity. nih.gov The absorption of UV radiation promotes the molecule to an excited electronic state, initiating the photochemical processes. researchgate.net

While benzophenone itself primarily absorbs in the UV range, the introduction of substituents can sometimes shift the absorption spectrum towards the visible region, enabling activation by visible light. mdpi.comresearchgate.netsemanticscholar.org Donor-acceptor substituted benzophenones, for instance, can exhibit red-shifted absorption maxima. mdpi.com In the case of 4-acetoxy-2'-trifluoromethylbenzophenone, the combination of the acetoxy and trifluoromethyl groups might lead to some absorption in the near-visible range, although UV activation is expected to be the dominant pathway. Recent studies have also demonstrated that benzophenone can participate in [2+2] photocycloadditions under visible light irradiation when in a complex with an alkene. acs.orgnih.gov

Photochemical Reaction Types

Based on the known reactivity of benzophenones, 4-acetoxy-2'-trifluoromethylbenzophenone is anticipated to participate in several types of photochemical reactions.

Benzophenone is a classic substrate for the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane. acs.orgnih.gov This reaction typically proceeds through the triplet excited state of the benzophenone. It is therefore highly probable that 4-acetoxy-2'-trifluoromethylbenzophenone will react with various alkenes upon photochemical activation to yield the corresponding oxetanes. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the benzophenone derivative and the alkene. Intramolecular [2+2] photocycloadditions are also possible if the molecule contains a tethered alkene moiety. nih.gov

While the benzophenone core itself is not prone to major skeletal rearrangements, the substituents can undergo photochemical rearrangements. baranlab.org As mentioned earlier, the acetoxy group could potentially undergo a photo-Fries rearrangement, which would involve the migration of the acetyl group from the oxygen to the aromatic ring, forming an ortho- or para-acetyl-hydroxybenzophenone. However, this reaction often has to compete with the more efficient photoreduction and photocycloaddition reactions of the benzophenone triplet state.

The presence of a substituent at the ortho position of one of the phenyl rings opens up the possibility of intramolecular photocyclization. For ortho-alkylbenzophenones, irradiation can lead to the abstraction of a hydrogen atom from the alkyl group by the excited carbonyl, forming a biradical intermediate that can then cyclize to form a five- or six-membered ring. rsc.org While the trifluoromethyl group does not have abstractable hydrogen atoms, the steric bulk and electronic influence of the CF₃ group in the ortho position could potentially facilitate other types of cyclization reactions, possibly involving the aromatic ring itself, although such reactions are less common for benzophenones. The triplet lifetimes of hindered ortho-alkyl benzophenones are influenced by the electronic nature of substituents on the other ring. rsc.org

Photo-Triggered Ligation Protocols

Photo-triggered ligation strategies utilize light to initiate covalent bond formation, offering precise spatiotemporal control over chemical reactions. Benzophenone and its derivatives are effective agents in these protocols. researchgate.net Upon UV irradiation, the benzophenone moiety is excited to its triplet state, which can then abstract a hydrogen atom from a C-H bond of a nearby molecule. researchgate.net This process generates a pair of radicals—a ketyl radical on the benzophenone and a substrate radical—which can then combine to form a new carbon-carbon bond.

This reactivity forms the basis for photo-crosslinking and immobilization techniques. researchgate.net While specific ligation protocols detailing the use of 4-Acetoxy-2'-trifluoromethylbenzophenone are not extensively documented in publicly available literature, the fundamental mechanism is based on the well-established photoreactivity of the benzophenone core. The substituents (acetoxy and trifluoromethyl groups) can modulate the triplet state's energy and reactivity, potentially influencing the efficiency and selectivity of the ligation process.

Table 1: General Mechanism of Benzophenone-Mediated Photo-Ligation

| Step | Process | Description |

| 1. Excitation | Photoabsorption | The benzophenone chromophore absorbs a UV photon, transitioning to an excited singlet state (S1). |

| 2. Intersystem Crossing | ISC | The molecule rapidly converts from the S1 state to the more stable triplet state (T1). |

| 3. Hydrogen Abstraction | H-Abstraction | The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor molecule (e.g., an amino acid side chain). |

| 4. Radical Combination | C-C Bond Formation | The resulting ketyl radical and substrate radical combine to form a new covalent bond, achieving ligation. |

Wavelength-Resolved Photochemistry and Photochemical Action Plots

The efficiency of a photochemical reaction can be highly dependent on the wavelength of the incident light. Photochemical action plots are a critical tool for mapping this relationship. wikipedia.org These plots depict the reaction yield or conversion rate as a function of monochromatic wavelength, providing a spectrum of chemical reactivity. wikipedia.org

A key finding from such studies is that the action plot of a photoreactive molecule often does not directly correlate with its absorption spectrum. wikipedia.org Maxima in photochemical reactivity may be observed at wavelengths where the molar absorptivity is low. wikipedia.org For the parent benzophenone, transient absorption spectra have been recorded following laser pulse excitation, revealing the formation of the S1 state (absorbing around 570 nm) which rapidly evolves into the T1 state (absorbing around 530 nm). bgsu.edu

While a specific photochemical action plot for 4-Acetoxy-2'-trifluoromethylbenzophenone is not available, the general principle holds. The trifluoromethyl and acetoxy groups will shift the absorption spectrum and may influence the lifetimes and reaction pathways of the excited states, leading to a unique wavelength-dependent reactivity profile.

Sensitization and Energy Transfer Processes in Photochemistry

Benzophenone is a classic example of a triplet sensitizer (B1316253). After excitation and intersystem crossing, the triplet-state benzophenone can transfer its energy to a suitable acceptor molecule in a process called triplet-triplet energy transfer (TTET). miami.edu This is a cornerstone of many photochemical reactions, allowing for the population of the triplet state of an acceptor molecule that does not efficiently form it upon direct irradiation.

For efficient TTET to occur, several conditions must be met:

The triplet energy (ET) of the sensitizer (donor) must be higher than the triplet energy of the acceptor.

The sensitizer should have a high efficiency of intersystem crossing to populate its triplet state. miami.edu

The sensitizer should be photochemically stable under the reaction conditions to avoid degradation. miami.edu

The triplet energy of the parent benzophenone is approximately 69 kcal/mol. The substituents on 4-Acetoxy-2'-trifluoromethylbenzophenone would be expected to modify this value, which is a critical parameter for its potential applications as a sensitizer. This sensitization process allows for the initiation of reactions that are otherwise inaccessible, making it a powerful tool in synthetic photochemistry. nih.govuni-mainz.de

Chromophore Activation by Lewis Acid Coordination in Photochemistry

The photochemical properties of a chromophore like benzophenone can be significantly altered by coordination with a Lewis acid. Research on similar ketone-containing molecules, such as 2'-hydroxychalcones, has shown that complexation with a Lewis acid (e.g., a scandium(III) complex) can dramatically lower the energy of the chromophore's triplet state. nih.gov

This modulation of triplet energy has profound implications. It can make energy transfer processes thermodynamically favorable when they would otherwise be inaccessible. nih.gov For instance, a sensitizer with a triplet energy lower than that of the free chromophore could be used to selectively excite only the Lewis acid-coordinated species. nih.gov This strategy provides a powerful method for catalytic control over photochemical reactions. While direct studies on 4-Acetoxy-2'-trifluoromethylbenzophenone are limited, the carbonyl oxygen of the benzophenone core represents a potential Lewis basic site for coordination, suggesting that its photochemistry could be similarly influenced by the presence of Lewis acids. nih.gov

Table 2: Effect of Lewis Acid Coordination on Triplet Energy

| System | Condition | Triplet Energy (ET) | Implication |

| 2'-Hydroxychalcone | Free Substrate | ~54 kcal/mol | Energy transfer from Ru(bpy)32+ (ET ≈ 46 kcal/mol) is unfavorable. nih.gov |

| 2'-Hydroxychalcone | Coordinated to Sc(III) Lewis Acid | Significantly Lowered | Energy transfer from Ru(bpy)32+ becomes thermodynamically feasible. nih.gov |

| 4-Acetoxy-2'-trifluoromethylbenzophenone | Hypothetical | Potentially lowered upon coordination | Could enable novel sensitized photochemical transformations. |

Hydrogen Bonding and Ion Pairing in Enantioselective Photochemistry

The local environment, including solvent interactions and the presence of other molecules, can exert significant control over photochemical reactions. Hydrogen bonding, for example, can influence the reactivity of benzophenone. Studies have shown that hydrogen bonding of benzophenone to a hydrogen donor like phenol (B47542) can accelerate the rate of hydrogen atom abstraction by the excited triplet state. acs.org

In the context of enantioselective photochemistry, non-covalent interactions such as hydrogen bonding and ion pairing are crucial for achieving stereocontrol. nih.gov Chiral catalysts can form complexes with substrates through these interactions, creating a chiral environment around the photoreactive species. This can guide the direction of bond formation in the excited state, leading to a preference for one enantiomer of the product over the other.

Asymmetric ion-pairing catalysis, where a chiral catalyst interacts with charged intermediates, has emerged as a powerful strategy in synthesis. nih.gov While specific applications in the enantioselective photochemistry of 4-Acetoxy-2'-trifluoromethylbenzophenone are not well-documented, the principles suggest that its carbonyl group could participate in hydrogen bonding or that charged intermediates derived from its reactions could be influenced by chiral ion-pairing catalysts.

Catalytic Transformations

Transition Metal Catalysis Involving 4-Acetoxy-2'-trifluoromethylbenzophenone Derivatives

Transition metals have become indispensable tools in organic synthesis, enabling the formation of complex molecular architectures with high efficiency and selectivity. The benzophenone (B1666685) core, particularly when functionalized with groups like trifluoromethyl and acetoxy, presents multiple sites for catalytic intervention.

Cobalt-Catalyzed Reactions (e.g., C-H Functionalization, Metalloradical Catalysis)

Cobalt catalysis has emerged as a cost-effective and powerful strategy for C-H bond functionalization. researchgate.net While specific studies on 4-Acetoxy-2'-trifluoromethylbenzophenone are not extensively documented, related cobalt-catalyzed reactions provide a strong indication of its potential reactivity. For instance, cobalt-catalyzed C–H activation/annulation of benzamides with fluorine-containing alkynes has been successfully demonstrated to produce fluoroalkylated isoquinolinones. nih.gov This suggests that the carbonyl group in a derivative of 4-Acetoxy-2'-trifluoromethylbenzophenone could direct the cobalt catalyst to activate a C-H bond on one of the aromatic rings, enabling annulation reactions with various coupling partners.

A plausible reaction mechanism, based on previous studies, would involve the coordination of the directing group to the cobalt center, followed by a concerted metalation-deprotonation step to form a cobaltacycle intermediate. Subsequent insertion of an alkyne or other unsaturated partner and reductive elimination would yield the functionalized product. nih.gov

Table 1: Examples of Cobalt-Catalyzed C-H Activation/Annulation with Fluorine-Containing Alkynes

| Entry | Benzamide Substrate | Alkyne Substrate | Catalyst System | Product(s) | Yield (%) |

| 1 | N-methoxybenzamide | 3,3,3-Trifluoroprop-1-yne | Co(acac)₂·2H₂O, KOAc, AgNO₃ | 3-(Trifluoromethyl)isoquinolin-1(2H)-one | 75 |

| 2 | N-methoxy-4-methylbenzamide | 3,3,3-Trifluoroprop-1-yne | Co(acac)₂·2H₂O, KOAc, AgNO₃ | 6-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 82 |

| 3 | N-methoxy-4-chlorobenzamide | 4,4,4-Trifluorobut-1-yne | Co(acac)₂·2H₂O, KOAc, AgNO₃ | 6-Chloro-3-(2,2,2-trifluoroethyl)isoquinolin-1(2H)-one | 68 |

Data extrapolated from related cobalt-catalyzed reactions. nih.gov

Furthermore, cobalt's ability to engage in metalloradical catalysis opens up avenues for unique transformations that are complementary to two-electron pathways. This reactivity could be harnessed for radical-based C-H functionalization or cross-coupling reactions involving derivatives of 4-Acetoxy-2'-trifluoromethylbenzophenone.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. mdpi.com The C-F and C-O bonds in derivatives of 4-Acetoxy-2'-trifluoromethylbenzophenone, as well as the aromatic C-H bonds, are all potential sites for palladium-catalyzed transformations.

While direct cross-coupling of the C-F bond in the trifluoromethyl group is challenging, palladium catalysts have been developed for the cross-coupling of aryl fluorides, especially those activated by electron-withdrawing groups. rsc.org It is conceivable that under specific conditions, the trifluoromethyl-substituted ring could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.

The acetoxy group could potentially be cleaved to a phenol (B47542), which could then be converted to a triflate, a more reactive leaving group for palladium-catalyzed cross-coupling. Alternatively, palladium-catalyzed C-H activation directed by the carbonyl group could lead to ortho-functionalization of the benzophenone core. The synthesis of benzophenone-based materials for organic light-emitting diodes (OLEDs) often utilizes palladium-catalyzed reactions to couple different aromatic fragments. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Substrate Derivative | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl halide/triflate derivative | Arylboronic acid | Biaryl benzophenone derivative |

| Sonogashira Coupling | Aryl halide/triflate derivative | Terminal alkyne | Alkynyl benzophenone derivative |

| Buchwald-Hartwig Amination | Aryl halide/triflate derivative | Amine | Amino benzophenone derivative |

| C-H Arylation | Benzophenone derivative | Aryl halide | Arylated benzophenone derivative |

Rhodium-Catalyzed Processes (e.g., Hydroformylation)

Rhodium catalysts are renowned for their high activity and selectivity in hydroformylation reactions, which introduce a formyl group and a hydrogen atom across a double bond. researchgate.net While 4-Acetoxy-2'-trifluoromethylbenzophenone itself does not possess a suitable olefinic bond for hydroformylation, derivatives containing an alkenyl substituent could be valuable substrates. Rhodium-catalyzed hydroformylation of such a derivative would provide access to aldehyde-functionalized benzophenones, which are versatile synthetic intermediates.

Additionally, rhodium has been employed in the synthesis of sterically hindered benzophenones through the oxidative arylation of aldehydes. nih.gov This methodology could potentially be adapted to further functionalize derivatives of 4-Acetoxy-2'-trifluoromethylbenzophenone.

Iron-Catalyzed Systems

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a sustainable catalyst. rsc.org Iron catalysts have shown promise in a variety of transformations, including trifluoromethylation reactions. researchgate.net Given the presence of a trifluoromethyl group in the target molecule, iron-catalyzed reactions could be employed to introduce this moiety onto other substrates using a derivative of 4-Acetoxy-2'-trifluoromethylbenzophenone as a trifluoromethyl source, or to further functionalize the molecule. For example, iron-catalyzed trifluoromethyl-acyloxylation of styrenes has been reported, showcasing the potential for iron to mediate reactions involving both trifluoromethyl and acyloxy groups. rsc.org Iron has also been used to mediate the synthesis of unsymmetrically substituted benzophenones. nih.gov

Platinum-Catalyzed Reactions

Platinum catalysts are well-known for their exceptional activity in hydrogenation reactions. rsc.org Derivatives of 4-Acetoxy-2'-trifluoromethylbenzophenone containing reducible functional groups, such as alkenes, alkynes, or other carbonyl groups, could be selectively hydrogenated using platinum-based catalysts. The specific reaction conditions and choice of catalyst would determine the extent of reduction. While less common than other transition metals for cross-coupling, platinum has also been investigated for various catalytic transformations.

Organocatalysis and Non-Metal Catalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a myriad of chemical transformations. The principles of organocatalysis can be applied to predict the reactivity of 4-Acetoxy-2'-trifluoromethylbenzophenone under various catalytic regimes.

Phosphine-Catalyzed Reactions

Chiral Amine Catalysis

Chiral amine catalysis is a cornerstone of asymmetric synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethylketone moiety in 4-Acetoxy-2'-trifluoromethylbenzophenone is a key functional group for such transformations. Research has demonstrated the utility of chiral amine catalysts in reactions involving trifluoromethyl imines and enones, leading to the synthesis of chiral γ-amino ketones with high diastereoselectivity and enantioselectivity. nih.gov The umpolung (reactivity inversion) of trifluoromethyl imines, activated by a chiral cinchona alkaloid-derived phase-transfer catalyst, allows for their reaction with enones to produce highly enantiomerically enriched γ-amino ketones. nih.gov

Furthermore, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov This suggests that the benzophenone moiety of the target compound could first be converted to the corresponding imine, which could then undergo asymmetric reduction or other transformations catalyzed by a chiral amine. The development of catalysts for the asymmetric synthesis of α-trifluoromethyl amines is an active area of research, with various strategies including ketimine reduction and alkylation of CF3-substituted imines. nih.gov

| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona alkaloid-derived phase-transfer catalyst | Trifluoromethyl imine, Methyl vinyl ketone | Chiral γ-amino ketone | Up to 92% | nih.gov |

| Chiral Phosphoric Acid | Indolo aniline, Trifluoromethyl ketones | Tetrahydro-β-carbolines | High | nih.gov |

| Amino acid-based catalysts | Cyclic sulfonyl imines with CF3, Acetone/Acetophenones | Chiral amines | Not specified | nih.gov |

Imine/Iminium Catalysis

Iminium catalysis is a powerful strategy for the activation of α,β-unsaturated carbonyl compounds. nih.gov This typically involves the condensation of a chiral amine with an aldehyde or ketone to form a transient iminium ion, which is more susceptible to nucleophilic attack. nih.gov In the context of 4-Acetoxy-2'-trifluoromethylbenzophenone, the benzophenone core can be converted to a benzophenone imine. Benzophenone imine and its derivatives are versatile reagents in organic synthesis, often serving as ammonia (B1221849) equivalents in cross-coupling reactions. wikipedia.orgchemicalbook.com

The formation of an imine from the benzophenone moiety would allow it to participate in a range of catalytic reactions. For instance, iminium catalysis has been successfully employed in enantioselective photochemical reactions, where a chiral secondary amine condenses with an enal to form an iminium salt that then reacts with a photochemically generated enol. nih.gov While this specific example involves an enal, the principle of activating a substrate through iminium ion formation could potentially be applied to derivatives of 4-Acetoxy-2'-trifluoromethylbenzophenone.

Nitroxyl Radical Catalysis

Nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective catalysts for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.org While this catalysis does not directly transform the benzophenone moiety, it is highly relevant for the synthesis of benzophenone derivatives from their corresponding secondary alcohol precursors. The oxidation of benzylic alcohols to the corresponding aldehydes and ketones can be achieved with high efficiency using a TEMPO/copper catalytic system under aerobic conditions. rsc.orgrsc.org This method is noted for its mild reaction conditions and the use of air as the terminal oxidant. rsc.org

The catalytic cycle for TEMPO-mediated oxidation typically involves the oxidation of the alcohol by a TEMPO-derived oxoammonium ion, which is then regenerated in situ by a co-oxidant. A variety of substrates, including substituted benzylic alcohols, are tolerated, making this a versatile method for the synthesis of functionalized benzophenones. acs.org

| Substrate | Catalyst System | Product | Yield | Reference |

| 4-Nitrobenzyl alcohol | Cu(bpy)/TEMPO | 4-Nitrobenzaldehyde | ~65% | rsc.org |

| Various benzylic alcohols | CuI–Y zeolite/TEMPO | Corresponding aldehydes | Quantitative and selective | rsc.org |

| Various primary and secondary alcohols | TEMPO/NaOCl/NaBr | Corresponding aldehydes and ketones | Good to excellent | acs.org |

Brønsted Acid Catalysis

Brønsted acid catalysis plays a crucial role in a wide array of organic transformations by activating substrates through protonation. In the case of 4-Acetoxy-2'-trifluoromethylbenzophenone, both the acetoxy and the carbonyl groups are potential sites for protonation. The protonation of the carbonyl group of benzophenone and its derivatives in acidic aqueous solutions has been shown to be a key step in initiating various selective photoreactions, including the formation of ketyl radicals. nih.gov

Furthermore, the acetoxy group can undergo hydrolysis under acidic conditions. While detailed studies on the Brønsted acid-catalyzed reactions of this specific molecule are limited, the general principles of acid catalysis on esters and ketones are well-established. For instance, Brønsted acids like triflic acid have been shown to catalyze carbonyl-ene reactions of related substrates. nih.gov This suggests that under appropriate Brønsted acid catalysis, 4-Acetoxy-2'-trifluoromethylbenzophenone could undergo either hydrolysis of the ester or activation of the carbonyl group for subsequent reactions.

Photocatalysis and Electrocatalysis in Organic Transformations

Photocatalysis and electrocatalysis offer green and sustainable approaches to organic synthesis, often proceeding under mild conditions with high selectivity.

Benzophenone itself is a widely used photosensitizer in photochemistry. wikipedia.org Upon absorption of UV light, it can promote various chemical reactions, including the trifluoromethylation of alkenes and arenes. researchgate.netbeilstein-journals.org The mechanism often involves energy transfer from the excited triplet state of the benzophenone to a substrate or a reagent, initiating a radical cascade. Light-promoted iodotrifluoromethylation of alkenes has been successfully achieved using benzophenone as a photosensitizer. researchgate.net This highlights the potential of the benzophenone core in 4-Acetoxy-2'-trifluoromethylbenzophenone to act as an internal photosensitizer for transformations involving the trifluoromethyl group or other parts of the molecule.

Electrocatalysis provides another avenue for the transformation of benzophenone derivatives. The electrochemical reduction of trifluoromethylarenes, including those with a ketone functionality, has been investigated. nih.govrsc.org The reduction of 4-(trifluoromethyl)acetophenone, for example, can lead to hydrodefluorinated products. rsc.org The electrochemical reduction of trifluoromethyl phenyl ketones can proceed via the formation of a radical anion, which can then undergo further reactions. rsc.org These studies suggest that the trifluoromethylbenzophenone moiety in the target compound is electrochemically active and could be selectively functionalized or defluorinated under controlled electrochemical conditions.

| Method | Substrate/Reagent | Catalyst/Sensitizer (B1316253) | Product | Key Feature | Reference |

| Photocatalysis | Alkenes, Togni's reagent | Benzophenone | Iodotrifluoromethylated alkanes | Photosensitized radical reaction | researchgate.net |

| Electrocatalysis | Trifluoromethylarenes | - | Hydrodefluorinated products | Selective C-F bond cleavage | nih.govrsc.org |

| Electrocatalysis | Trifluoromethyl phenyl ketones | - | Pinacols and alcohols | Reduction of both ketone and CF3 group | rsc.org |

Due to a lack of publicly available scientific literature on the specific catalytic transformations of "4-Acetoxy-2'-trifluoromethylbenzophenone," this article cannot be generated. Extensive searches for enantioselective and diastereoselective catalysis, rational design of catalysts, and multiphase catalysis and reaction engineering involving this particular compound have yielded no specific research findings.